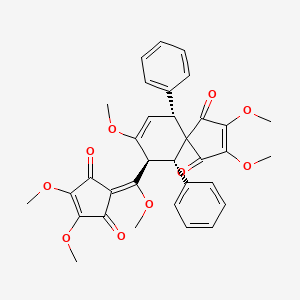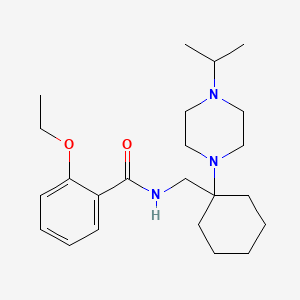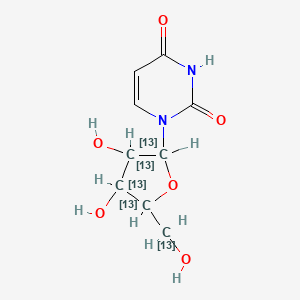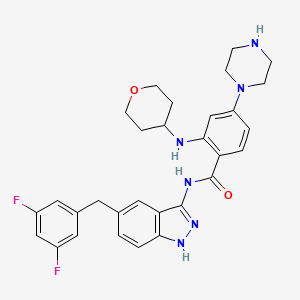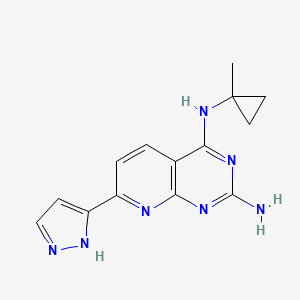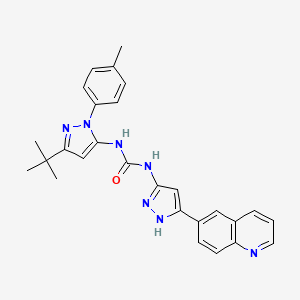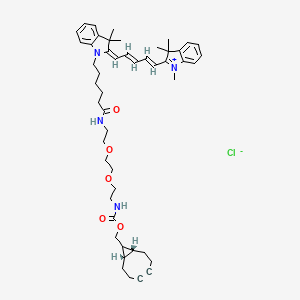
Cy5-PEG2-exo-BCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG2-exo-BCN is a dye derivative of Cyanine 5 (Cy5) that incorporates two polyethylene glycol (PEG) units and features the hydrophilic bidentate macrocyclic ligand BCN. This compound is utilized in the synthesis of macrocyclic complexes and participates in click chemistry reactions with azide-bearing molecules to form stable triazoles without the need for catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods
The industrial production of Cy5-PEG2-exo-BCN involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high purity and yield of the final product, which is essential for its applications in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-PEG2-exo-BCN undergoes various chemical reactions, including:
Click Chemistry Reactions: Reacts with azide-bearing molecules to form stable triazoles without the need for catalysts.
Substitution Reactions: The PEG units and BCN ligand can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Azide-bearing Molecules: Used in click chemistry reactions to form triazoles.
Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and water are commonly used solvents.
Major Products Formed
Stable Triazoles: Formed from click chemistry reactions with azide-bearing molecules.
Wissenschaftliche Forschungsanwendungen
Cy5-PEG2-exo-BCN has a wide range of applications in scientific research, including:
Wirkmechanismus
Cy5-PEG2-exo-BCN exerts its effects through its ability to participate in click chemistry reactions, forming stable triazoles with azide-bearing molecules. The molecular targets include azide groups, and the pathways involved are related to the formation of triazole rings without the need for catalysts .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C49H65ClN4O5 |
|---|---|
Molekulargewicht |
825.5 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H64N4O5.ClH/c1-48(2)40-22-15-17-24-42(40)52(5)44(48)26-12-8-13-27-45-49(3,4)41-23-16-18-25-43(41)53(45)31-19-9-14-28-46(54)50-29-32-56-34-35-57-33-30-51-47(55)58-36-39-37-20-10-6-7-11-21-38(37)39;/h8,12-13,15-18,22-27,37-39H,9-11,14,19-21,28-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?; |
InChI-Schlüssel |
BZWLYGZSPZUPID-QZYPJSSZSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
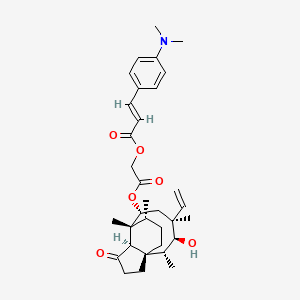
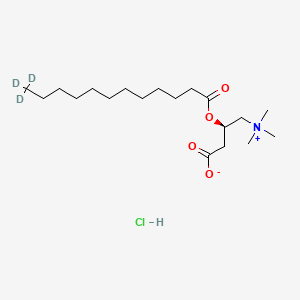
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)

